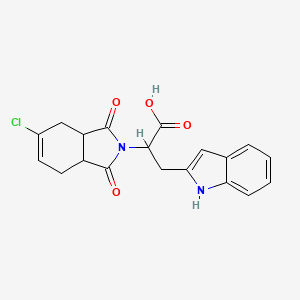![molecular formula C26H31NO4S B4083994 N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4083994.png)
N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide
Descripción general
Descripción
N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the late 1990s and has since been used in scientific research to better understand the role of dopamine receptors in the brain and their potential therapeutic applications.
Mecanismo De Acción
N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide acts as a selective antagonist of the dopamine D4 receptor, which is primarily located in the prefrontal cortex and limbic system of the brain. By blocking the activity of this receptor, N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide can modulate dopamine signaling and affect various physiological and behavioral processes, including cognition, emotion, and reward.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide can modulate various physiological and biochemical processes in the brain, including neurotransmitter release, neuronal firing, and gene expression. Additionally, N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide has been shown to affect various behavioral processes, such as attention, memory, and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide is its selectivity for the dopamine D4 receptor, which allows for more specific and targeted studies of this receptor's role in various physiological and pathological conditions. However, one limitation of N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide is its potential off-target effects on other dopamine receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
Future research on N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide and other dopamine D4 receptor antagonists could focus on several areas, including the development of more selective and potent compounds, the investigation of their potential therapeutic applications in various neurological and psychiatric disorders, and the elucidation of the molecular mechanisms underlying their effects on dopamine signaling and behavior. Additionally, studies could explore the potential use of N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide as a research tool for investigating the role of dopamine D4 receptors in various animal models of disease.
Aplicaciones Científicas De Investigación
N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide has been extensively used in scientific research to study the role of dopamine D4 receptors in various physiological and pathological conditions. For instance, it has been shown to be effective in reducing the symptoms of schizophrenia, a disorder characterized by abnormal dopamine signaling in the brain. Additionally, N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-4-methylbenzenesulfonamide has been used to investigate the potential therapeutic applications of dopamine D4 receptor antagonists in the treatment of drug addiction and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
N-[3-(2-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)propyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO4S/c1-19(2)31-22-13-11-21(12-14-22)24(25-7-5-6-8-26(25)30-4)17-18-27-32(28,29)23-15-9-20(3)10-16-23/h5-16,19,24,27H,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNIJPQQDKJTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=C(C=C2)OC(C)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propyl}-4-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-({[(5-{1-[(4-chlorobenzoyl)amino]ethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4083914.png)
![2-phenoxy-N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)acetamide hydrochloride](/img/structure/B4083915.png)


![4-methyl-N-{[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4083930.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4083939.png)
![N-butyl-N-ethyl-4-{[(1-phenylcyclohexyl)carbonyl]amino}benzamide](/img/structure/B4083952.png)
![1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4083956.png)
![7-(difluoromethyl)-N-(2-methoxyethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4083964.png)
![1-[4-(4-methoxyphenyl)-1-piperazinyl]-3-phenoxy-2-propanol dihydrochloride](/img/structure/B4083970.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4083980.png)
![ethyl 2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}-3-oxobutanoate](/img/structure/B4083987.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,5-dimethyl-1-piperidinyl)acetamide](/img/structure/B4084002.png)
![2-(1H-benzimidazol-1-yl)-1-[(2-methylphenoxy)methyl]ethyl acetate](/img/structure/B4084016.png)